4-Iodobenzoyl isocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4INO2 |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
4-iodobenzoyl isocyanate |
InChI |
InChI=1S/C8H4INO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H |
InChI Key |
HISFNYJFBMIFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=O)I |
Origin of Product |
United States |
Synthetic Methodologies for Aromatic Isocyanates, with Specific Reference to 4 Iodobenzoyl Isocyanate Precursors
Phosgene-Based Synthetic Routes
The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production, valued for its efficiency in producing large-volume isocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). acs.orgsabtechmachine.com This method remains the most prevalent for large-scale manufacturing despite its significant hazards. fsalforu.com
Classical Phosgenation of Primary Amines: Principles and Industrial Relevance
The classical phosgenation process is typically a two-step liquid-phase reaction designed to optimize yield and minimize side reactions. sabtechmachine.comfsalforu.com The precursor for an aromatic isocyanate like phenyl isocyanate is the corresponding primary amine, aniline. For an aroyl isocyanate such as 4-Iodobenzoyl isocyanate, the analogous precursor would be 4-iodobenzamide.
The process is generally divided into "cold" and "hot" phosgenation stages: sabtechmachine.comfsalforu.com
Cold Phosgenation: The primary amine, dissolved in an inert solvent like chlorobenzene (B131634) or toluene, is reacted with a solution of phosgene at a low temperature, typically between 0°C and 70°C. sabtechmachine.comfsalforu.com This stage leads to the formation of an intermediate carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com
Hot Phosgenation: The reaction mixture, or slurry, is then heated to a higher temperature, generally in the range of 80°C to 200°C. sabtechmachine.comfsalforu.com During this step, the carbamoyl chloride decomposes to the desired isocyanate and hydrogen chloride (HCl). sabtechmachine.com Any amine hydrochloride present also reacts with additional phosgene to form the isocyanate. fsalforu.com
The crude isocyanate is then purified through distillation to remove the solvent, excess phosgene, and byproducts, with typical yields ranging from 85% to 95%. sabtechmachine.comfsalforu.com
Challenges and Considerations for Aromatic Amine Phosgenation
Despite its industrial dominance, the phosgene route is fraught with challenges. The extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment to prevent leaks. acs.orgresearchgate.net Furthermore, the process generates significant quantities of hydrogen chloride (HCl) as a byproduct. nih.govsabtechmachine.com HCl is highly corrosive, placing demanding requirements on the materials of construction for the reactors and processing equipment. acs.orgresearchgate.net
Non-Phosgene Synthetic Approaches
Growing environmental regulations and safety concerns have spurred the development of phosgene-free synthetic routes for isocyanates. acs.orgnih.gov These methods are often referred to as "green" alternatives as they avoid the use of highly toxic reagents and can reduce corrosive byproducts. nih.gov The most promising of these approaches involves the decomposition of carbamates. acs.orgresearchgate.net
Carbamate (B1207046) Decomposition Methods
The carbamate decomposition route is a two-step process that first involves the synthesis of a carbamate from a precursor amine, followed by the thermal cleavage (thermolysis) of the carbamate to yield the isocyanate and an alcohol. acs.orgnih.gov This pathway is advantageous because it eliminates the use of chlorine-containing compounds, simplifying purification and improving product quality. acs.org
General Reaction Scheme:
Carbamate Formation: R-NH₂ + Carbonyl Source → R-NH-CO-OR'
Thermal Decomposition: R-NH-CO-OR' (heat) → R-NCO + R'-OH
Thermal Decomposition of Biscarbamates
The thermal decomposition of carbamates is an endothermic process that requires high temperatures, typically above 150°C, to proceed effectively. nih.gov For many industrial applications, particularly in the synthesis of diisocyanates from biscarbamates, temperatures near 300°C are employed. researchgate.netnih.gov The reaction can be performed in either the gas or liquid phase, with or without a catalyst. researchgate.netmdpi.com
The key to this process is the cleavage of the carbamate bond to regenerate the isocyanate group and release an alcohol. researchgate.net The efficiency of the decomposition and the purity of the resulting isocyanate can be influenced by various factors, including temperature, pressure, and the presence of catalysts. nih.gov Research has focused on optimizing these conditions to maximize the yield of the isocyanate while minimizing undesirable side reactions. nih.gov
Alternative Carbonylation Reagents (e.g., Carbon Monoxide, Dimethyl Carbonate, Urea)
The critical first step in this non-phosgene route is the synthesis of the carbamate intermediate without using phosgene. Several alternative carbonylation reagents have been developed for this purpose. The precursor for these routes would be the corresponding aromatic amine, such as 4-iodoaniline (B139537).
Carbon Monoxide (CO): Carbamates can be synthesized via the carbonylation of amines or nitro compounds. The reductive carbonylation of nitroaromatics (using a nitro compound like 4-iodonitrobenzene) or the oxidative carbonylation of amines (using an amine like 4-iodoaniline) with carbon monoxide in the presence of an alcohol and a catalyst (often based on transition metals like palladium or rhodium) yields the corresponding carbamate. acs.orgnih.govresearchgate.net
Dimethyl Carbonate (DMC): Dimethyl carbonate is considered an environmentally friendly reagent due to its low toxicity and structural similarity to phosgene, making it an effective carbonylation agent. acs.orgnih.gov It reacts with amines to produce carbamates. While the reaction with aliphatic amines can occur under mild conditions, aromatic amines, which are less nucleophilic, require more harsh reaction conditions to achieve high conversion rates. acs.orgnih.gov
Urea (B33335): The urea process provides a "zero-emission" pathway for carbamate synthesis. acs.org In this method, urea reacts with an amine and an alcohol to form the desired carbamate. The only byproducts are alcohol and ammonia (B1221849) (NH₃). The alcohol can be recycled back into the process, and the ammonia is a raw material for urea production, creating a closed-loop, sustainable system. acs.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Aromatic Isocyanates
| Methodology | Precursor Example (for this compound) | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosgenation | 4-Iodobenzamide | Phosgene (COCl₂) | Two stages: 0-70°C then 80-200°C; Inert solvent | High yield, well-established for industrial scale | Highly toxic phosgene, corrosive HCl byproduct, urea side reactions |
| Carbamate Decomposition via CO | 4-Iodonitrobenzene or 4-Iodoaniline | Carbon Monoxide (CO), Alcohol, Catalyst | High temperature and pressure | Phosgene-free | Requires expensive catalysts, harsh conditions |
| Carbamate Decomposition via DMC | 4-Iodoaniline | Dimethyl Carbonate (DMC), Alcohol | Harsh conditions for aromatic amines | Eco-friendly reagent, no chloride ions | Lower reactivity with aromatic amines |
| Carbamate Decomposition via Urea | 4-Iodoaniline | Urea, Alcohol | Catalytic reaction | "Zero-emission" potential, uses inexpensive raw material | Process optimization can be complex |
Staudinger–Aza-Wittig Reactions
Mechanistic Pathways via Iminophosphorane Intermediates
The mechanism of the Staudinger–Aza-Wittig reaction commences with the Staudinger reaction, where a trivalent phosphine (B1218219), such as triphenylphosphine (B44618), nucleophilically attacks the terminal nitrogen atom of the acyl azide (B81097). This initial step leads to the formation of a phosphazide (B1677712) intermediate, which subsequently undergoes a rearrangement with the concomitant loss of dinitrogen gas (N₂) to yield a highly reactive iminophosphorane, also known as an aza-ylide. sdu.dkorganic-chemistry.org
This iminophosphorane is a key intermediate in the sequence. In the context of isocyanate synthesis, the iminophosphorane is then subjected to an Aza-Wittig type reaction with carbon dioxide. The iminophosphorane attacks the electrophilic carbon of CO₂, leading to a betaine (B1666868) intermediate. This intermediate then fragments to afford the desired isocyanate and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. mdpi.comrsc.org The use of polymer-bound phosphines can simplify the removal of this byproduct through simple filtration. organic-chemistry.org
Microwave-Assisted and One-Pot Protocols
In recent years, advancements in synthetic methodology have led to the development of more efficient and environmentally benign protocols for the Staudinger–Aza-Wittig reaction. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique for accelerating this transformation. beilstein-journals.orgabap.co.in Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov
One-pot procedures, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer further advantages in terms of efficiency and sustainability. organic-chemistry.orgucd.ie For the synthesis of aromatic isocyanates, a one-pot Staudinger–Aza-Wittig reaction can be performed by reacting an alkyl or aryl azide with a phosphine (often polymer-supported for ease of removal) under a carbon dioxide atmosphere. organic-chemistry.orgnih.gov These protocols have been successfully optimized under microwave irradiation, demonstrating the synergy between these two modern synthetic strategies. organic-chemistry.org The following table illustrates typical conditions for the microwave-assisted synthesis of benzyl (B1604629) isocyanate, a representative aromatic isocyanate.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 90 | 4 | >99 | 75 |
| 2 | Toluene | 70 | 4 | >99 | 85 |
| 3 | DMF | 70 | 4 | 95 | 80 |
| 4 | Toluene | 50 | 4 | 82 | 78 |
| 5 | MeCN | 50 | 4 | >99 | 94 |
Data adapted from a study on the microwave-assisted synthesis of benzyl isocyanate. researchgate.net Reactions were performed in the presence of polymer-supported triphenylphosphine (PS-PPh₂) under a CO₂ atmosphere (14.5 bar). researchgate.net
Curtius Rearrangement of Acyl Azides
The Curtius rearrangement is a classic and widely utilized method for the conversion of carboxylic acids to isocyanates via the thermal or photochemical decomposition of an acyl azide intermediate. mdma.chwikipedia.org This reaction is known for its reliability and the ability to proceed with complete retention of the stereochemistry of the migrating group. nih.gov
Preparation of Acyl Azide Precursors
The requisite acyl azide precursor for the Curtius rearrangement, in this case, 4-iodobenzoyl azide, can be prepared through several established methods. A common approach involves the conversion of the corresponding carboxylic acid, 4-iodobenzoic acid, into an activated form, such as an acyl chloride or a mixed anhydride (B1165640), which is then reacted with an azide salt, typically sodium azide. organic-chemistry.orgnih.gov For instance, 4-iodobenzoyl chloride can be readily synthesized from 4-iodobenzoic acid and can subsequently be treated with sodium azide to yield 4-iodobenzoyl azide. Alternatively, 4-aminobenzoic acid can be converted to 4-azidobenzoic acid, which is then transformed into the corresponding acyl chloride. rsc.org
Another widely used method for the direct conversion of carboxylic acids to acyl azides is the use of diphenylphosphoryl azide (DPPA). nih.gov This reagent allows for a one-pot procedure where the carboxylic acid is directly converted to the acyl azide, which can then undergo the Curtius rearrangement in situ upon heating. ucd.ie
Thermal Rearrangement and Trapping Strategies
The thermal decomposition of the acyl azide is the key step in the Curtius rearrangement. nih.govmdpi.com Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group (in this case, the 4-iodophenyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous expulsion of nitrogen gas. This concerted mechanism is supported by the absence of nitrene insertion byproducts. wikipedia.org The product of this rearrangement is the corresponding isocyanate, this compound.
The resulting isocyanate is a reactive intermediate that can be isolated or, more commonly, trapped in situ with a variety of nucleophiles. wikipedia.org Trapping with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the corresponding primary amine. organic-chemistry.org Reaction with alcohols affords stable carbamates, while reaction with amines produces ureas. researchgate.netresearchgate.net These trapping strategies provide a versatile route to a diverse range of nitrogen-containing compounds from a common isocyanate intermediate. The following table provides examples of the development of a continuous flow Curtius rearrangement for the synthesis of a carbamate.
| Entry | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| 1 | Toluene | 120 | 30 | >99 |
| 2 | Acetonitrile | 120 | 30 | >99 (with urea side-product) |
| 3 | Toluene | 100 | 30 | 85 |
| 4 | Toluene | 120 | 15 | 90 |
Data adapted from a study on the continuous flow Curtius rearrangement of 4-(trifluoromethyl)benzoic acid to its corresponding benzyl carbamate. ucd.ie
Oxidation of Isonitriles
The oxidation of isonitriles (or isocyanides) provides another direct route to isocyanates. This transformation is particularly useful as isonitriles can be prepared from a variety of precursors, including formamides and primary amines. wikipedia.org A range of oxidizing agents have been employed for this conversion, with modern methods favoring milder and more efficient reagents.
A particularly effective and rapid method for the oxidation of isonitriles to isocyanates involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). durham.ac.uk This protocol is noteworthy for its speed, often reaching completion within minutes at low temperatures, and for the generation of volatile and innocuous byproducts, which simplifies product isolation. durham.ac.ukacs.org The reaction is believed to proceed through a different mechanism than previously reported halogen-catalyzed DMSO oxidations, which typically require higher temperatures and longer reaction times. durham.ac.uk The scope of this TFAA-catalyzed oxidation is broad, accommodating alkyl, cycloalkyl, and aryl isonitriles. durham.ac.uk The following table presents a selection of isonitriles that have been successfully oxidized to their corresponding isocyanates using this method.
| Entry | Isonitrile (R-NC) | Isocyanate Yield (%) | Derivative | Derivative Yield (%) |
|---|---|---|---|---|
| 1 | t-Butyl isonitrile | - | (t-BuNH)₂CO | 96 |
| 2 | n-Butyl isonitrile | - | n-BuNHCONH-t-Bu | 95 |
| 3 | p-Methoxyphenyl isonitrile | - | p-CH₃OC₆H₄NHCONH-t-Bu | 61 |
| 4 | Cyclohexyl isonitrile | 94 | - | - |
| 5 | Ethyl isocyanoacetate | 95 | - | - |
Data adapted from a study on the TFAA-catalyzed oxidation of isonitriles. durham.ac.uk Yields for entries 1-3 are for the urea derivative formed after trapping the isocyanate with tert-butylamine. durham.ac.uk Yields for entries 4 and 5 are for the isolated isocyanate. durham.ac.uk
Rearrangement of Cyanates (e.g., Allyl Cyanate-to-Isocyanate)
The rearrangement of cyanates to isocyanates represents a significant synthetic route, proceeding through mechanisms such as the organic-chemistry.orgorganic-chemistry.org-sigmatropic pericyclic rearrangement. researchgate.net This transformation is exemplified by the conversion of allyl cyanates to allyl isocyanates. researchgate.net The reaction is stereospecific, with the nitrogen being delivered to the same face from which the oxygen has departed, which is indicative of a cyclic transition state. researchgate.net The large negative activation entropy observed for this type of rearrangement further supports the cyclic nature of the transition state. researchgate.net
While the allyl cyanate (B1221674) rearrangement is a well-studied example, theoretical studies have also explored the rearrangement of acyl cyanates (R-CO-OCN) to the thermodynamically more stable acyl isocyanates (RCO-NCO). acs.org These calculations predict that acyl cyanates can be isolable compounds, with activation barriers for rearrangement to acyl isocyanates being moderate. acs.org The reaction is believed to proceed via a four-membered cyclic, zwitterionic transition state. acs.org This methodology, while less common than other isocyanate syntheses, provides a conceptual framework for the conversion of a cyanate functional group to an isocyanate, which is structurally relevant to the formation of aroyl isocyanates like this compound.
Conversion from Alcohols, Thiols, and Trimethylsilyl (B98337) Ethers
Phosgene-free methods for the synthesis of isocyanates from alternative precursors are of significant interest. One such approach involves the conversion of alcohols, thiols, and trimethylsilyl ethers into their corresponding isocyanates. A notable method utilizes a reagent system composed of triphenylphosphine (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (Bu₄NOCN) in acetonitrile. organic-chemistry.orgresearchgate.net This transformation proceeds under neutral, mild conditions at room temperature. organic-chemistry.org
This method demonstrates high selectivity for the conversion of primary alcohols into alkyl isocyanates, with secondary and tertiary alcohols showing little to no reactivity. organic-chemistry.orgresearchgate.net Thiols and trimethylsilyl ethers are also smoothly converted to their corresponding isocyanates in good to excellent yields. organic-chemistry.orgresearchgate.net An alternative reagent system using 2,4,6-trichloro organic-chemistry.orgacs.orgwikipedia.orgtriazine (TT) in place of Ph₃P/DDQ also effectively converts these precursors to alkyl isocyanates. researchgate.nettubitak.gov.tr
Table 1: Conversion of Alcohols and Thiols to Isocyanates
| Substrate | Reagent System | Yield (%) |
|---|---|---|
| 3-Phenyl-1-propanol | TT/n-Bu₄NOCN | 95 |
| 1-Decanol | TT/n-Bu₄NOCN | 90 |
| Benzyl alcohol | TT/n-Bu₄NOCN | 96 |
| 1-Dodecanethiol | TT/n-Bu₄NOCN | 90 |
Data sourced from a study on isocyanate generation using 2,4,6-trichloro organic-chemistry.orgacs.orgwikipedia.orgtriazine. tubitak.gov.tr
Precursor Synthesis Strategies for this compound
Synthesis of 4-Iodobenzoic Acid Derivatives and Related Iodinated Aromatic Substrates
The synthesis of this compound necessitates the availability of suitably functionalized iodinated aromatic precursors, primarily derivatives of 4-iodobenzoic acid. 4-Iodobenzoic acid can be prepared through several established laboratory methods. One common route is the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid. wikipedia.orgorgsyn.org Another key method involves the diazotization of p-aminobenzoic acid, followed by a Sandmeyer-type reaction with a source of iodide, such as potassium iodide. orgsyn.orgthieme-connect.de
General methods for the iodination of aromatic compounds are also applicable for creating precursors. Direct electrophilic iodination of arenes can be achieved using various reagents. organic-chemistry.org For instance, deactivated arenes can be iodinated using a mixture of sodium periodate (B1199274) (NaIO₄), acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov Another approach involves the use of N-iodosuccinimide (NIS) activated by a strong Lewis acid. organic-chemistry.org The Sandmeyer reaction remains a versatile tool, where aromatic amines are converted to diazonium salts and subsequently treated with potassium iodide to yield the corresponding iodoarene. thieme-connect.deorganic-chemistry.org This method is particularly useful due to its high regioselectivity, which is dictated by the position of the amino group on the starting material. thieme-connect.de
Derivatization from 4-Iodoaniline or 4-Iodobenzoyl Chloride Analogs
Direct derivatization from readily available iodinated precursors is a primary strategy for synthesizing this compound.
From 4-Iodoaniline: While not a direct precursor, 4-iodoaniline can be converted into 4-iodobenzoic acid or its derivatives. This typically involves a Sandmeyer reaction to replace the amino group with a nitrile (-CN), which can then be hydrolyzed to a carboxylic acid. scientificupdate.com Alternatively, the amino group can be diazotized and subjected to reactions that install other functional groups, which can then be elaborated to the final benzoyl isocyanate structure.
From 4-Iodobenzoyl Chloride: The most direct route to this compound is from 4-iodobenzoyl chloride. chemicalbook.comsigmaaldrich.com This method involves the reaction of the acid chloride with a cyanate salt. A patented process describes the synthesis of substituted benzoyl isocyanates by reacting the corresponding substituted benzoyl chloride with a cyanate, such as sodium cyanate, in an organic solvent. google.com The reaction is facilitated by a composite catalyst system consisting of a Lewis acid (e.g., zinc chloride, tin tetrachloride) and p-toluenesulfonic acid. google.com This approach improves reaction selectivity and yield by inhibiting the formation of benzonitrile (B105546) side products. google.com 4-Iodobenzoyl chloride itself is typically prepared from 4-iodobenzoic acid. chemsrc.com
Table 2: Synthesis of Substituted Benzoyl Isocyanates from Benzoyl Chlorides
| Substituted Benzoyl Chloride | Catalyst System | Yield (%) |
|---|---|---|
| o-Chlorobenzoyl chloride | ZnCl₂ / p-Toluenesulfonic acid | 89.2 |
| 4-Methylbenzoyl chloride | SnCl₄ / p-Toluenesulfonic acid | 88.0 |
Data sourced from a patent on the synthesis of substituted benzoyl isocyanates. google.com
Applications in Advanced Organic Synthesis
Heterocyclic Compound Synthesis
The electrophilic nature of the isocyanate functional group makes 4-iodobenzoyl isocyanate a key building block for the construction of various nitrogen-containing heterocyclic systems.
Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Imidazolidinones, Quinazolinones)
Aroyl isocyanates, including this compound, are valuable precursors for synthesizing a range of nitrogen-containing heterocycles. Their reactions with compounds containing multiple nucleophilic centers, such as diamines or amino alcohols, lead to the formation of stable ring systems.
Imidazolidinones: These five-membered rings can be synthesized through the reaction of an isocyanate with an aziridine (B145994) followed by rearrangement, or via cycloaddition reactions involving N-allylamines and isocyanates. While specific examples using this compound are not prevalent in readily available literature, the general reactivity of aryl isocyanates suggests its utility in these synthetic pathways. The process often involves the initial formation of a urea (B33335) intermediate, which then undergoes intramolecular cyclization.
Quinazolinones: Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives can be achieved through various methods involving isocyanates. One common approach is the reaction of anthranilic acid derivatives with isocyanates, which proceeds through an intermediate that cyclizes to form the quinazolinone core. The presence of the 4-iodo substituent on the benzoyl group of the isocyanate allows for post-cyclization modifications via palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted quinazolinones.
Multicomponent Reactions (MCRs) Involving Isocyanates as Key Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. nih.govresearchgate.net Isocyanates are powerful components in MCRs due to the electrophilicity of the central carbon atom. nih.gov These reactions are prized for their atom economy and the ability to construct complex heterocyclic scaffolds in a convergent manner. nih.govresearchgate.net
Isocyanates like this compound can be integrated into various MCRs to build diverse heterocyclic structures. nih.gov
Three-Component Reactions (3-MCRs): A common 3-MCR involves an isocyanate, an aldehyde, and a nucleophile. For instance, the reaction of an isocyanate, an aldehyde, and an amine can lead to the formation of various heterocyclic structures. Another example is the synthesis of 1,2,4-triazole-3-one derivatives by combining aldehydes, phenylhydrazines, and phenyl isocyanates, often achieving high yields. nih.gov
Four-Component Reactions (4-MCRs): The Ugi reaction is a well-known 4-MCR that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com Variations of this reaction can incorporate isocyanates. For example, a pseudo 4-MCR has been reported to yield fused polycyclic bispiroindolines from the reaction of 2-isocyanoethylindoles and benzylsulfonates isocyanates. nih.gov
Five-Component Reactions: While less common, five-component reactions offer an even higher degree of molecular diversity. Isocyanide-based pseudo-five-multicomponent reactions have been developed for the one-step synthesis of N,N′-substituted 4-imidazolidinones.
The utility of this compound in these MCRs stems from its reactive isocyanate group, which readily combines with other components, and the iodo-substituent, which can be used for subsequent functionalization.
The reactivity of isocyanates is also harnessed for the synthesis of more complex architectures like spiro and fused heterocyclic systems.
Spiro Oxazolidinones: The [3+2] cycloaddition reaction between an isocyanate and an epoxide is a primary method for synthesizing oxazolidinones. organic-chemistry.org This reaction can be catalyzed by various agents, including tetraarylphosphonium salts, which act as bifunctional organocatalysts to facilitate the epoxide ring-opening with high regioselectivity. organic-chemistry.org The use of this compound in such reactions would yield N-(4-iodobenzoyl)oxazolidinones. The resulting spirocyclic structures are of interest in medicinal chemistry.
Fused Systems: this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. If the molecule containing the isocyanate group also possesses another nucleophilic functional group appropriately positioned, an intramolecular reaction can occur, leading to the formation of a new ring fused to the benzene (B151609) ring. The iodo-substituent can also facilitate the synthesis of fused systems through reactions like the Heck or Sonogashira coupling, followed by a cyclization step.
Functional Group Interconversions and Derivatization Strategies
Beyond building complex heterocyclic cores, this compound is a valuable reagent for introducing the 4-iodobenzoyl moiety and for straightforward functional group interconversions.
Preparation of Substituted Carbamates and Ureas
The most fundamental reactions of isocyanates are their additions with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. researchgate.netorganic-chemistry.org
Substituted Carbamates: The reaction of this compound with an alcohol or phenol (B47542) results in the formation of a carbamate (B1207046). This reaction is generally efficient and provides a direct route to N-(4-iodobenzoyl)carbamates. organic-chemistry.orgrsc.org These carbamates can serve as intermediates for further synthetic transformations or as final products in their own right. The reaction is often catalyzed by a base. The resulting carbamates can be seen as protected forms of amines and can be useful in peptide synthesis and other areas of organic chemistry. nih.gov
Substituted Ureas: The addition of a primary or secondary amine to this compound yields a substituted urea. researchgate.netasianpubs.org This reaction is typically fast and exothermic. The resulting N-(4-iodobenzoyl)-N'-substituted ureas are stable compounds. nih.gov The reaction is highly versatile, as a wide range of amines can be used, leading to a large variety of urea derivatives. organic-chemistry.org The presence of the iodine atom allows for further functionalization, for example, through Suzuki or Stille coupling, to introduce new aryl or vinyl groups.
The following table summarizes the key applications and synthetic transformations involving this compound discussed in this article.
| Application Area | Specific Synthesis | Reactants | Product Class |
| Heterocyclic Synthesis | Synthesis of Imidazolidinones | This compound, Aziridines/N-Allylamines | Imidazolidinones |
| Synthesis of Quinazolinones | This compound, Anthranilic Acid Derivatives | Quinazolinones | |
| Multicomponent Reactions | Three-Component Reactions | This compound, Aldehyde, Amine | Various Heterocycles |
| Four-Component Reactions | This compound, other components | Complex Heterocycles | |
| Synthesis of Spiro Oxazolidinones | This compound, Epoxides | Spiro Oxazolidinones | |
| Derivatization | Preparation of Carbamates | This compound, Alcohols/Phenols | N-(4-Iodobenzoyl)carbamates |
| Preparation of Ureas | This compound, Primary/Secondary Amines | N-(4-Iodobenzoyl)-N'-substituted ureas |
Synthesis of β-Keto Esters via Chlorosulfonyl Isocyanate Analogs
While direct C-acylation of enolates with this compound is not a standard method for β-keto ester synthesis, the reactivity of its structural analogs, such as chlorosulfonyl isocyanate (CSI), provides a model for related transformations. A notable one-pot method involves the reaction of 4- and 5-oxo-carboxylic acids with CSI to produce β-keto esters in high yields. semanticscholar.org
The mechanism proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the isocyanate, followed by tautomerization and an intramolecular attack that eventually forms a cyclic anhydride (B1165640). This intermediate is then opened to yield the β-keto ester. semanticscholar.org In this context, substrates containing a halogen-substituted phenyl ring, such as 4-(4-iodophenyl)-4-oxobutanoic acid, have been shown to react efficiently with CSI, affording the corresponding β-keto ester in good yield. semanticscholar.org This demonstrates the compatibility of the iodophenyl moiety with isocyanate-mediated cyclization and rearrangement conditions, suggesting the potential for this compound or its derivatives in similar synthetic strategies involving active methylene (B1212753) compounds. researchgate.netshivajicollege.ac.in
Table 1: Synthesis of a β-Keto Ester Derivative Using a CSI-Mediated Reaction
| Starting Material | Reagent | Product | Yield (%) |
| 4-(4-iodophenyl)-4-oxobutanoic acid | Chlorosulfonyl Isocyanate (CSI) | Methyl 2-(4-iodobenzoyl)-4-methoxy-4-oxobutanoate | 84 |
Data sourced from a study on one-pot synthesis of β-keto esters. semanticscholar.org
Formation of N-Functionalized Allylamines
Aroyl isocyanates and their analogs are effective reagents for the functionalization of allylic systems. A key example that illustrates this synthetic utility is the palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate, a sulfonyl isocyanate analog of this compound. This transformation provides a highly regio- and stereoselective method for preparing N-tosyl allylic amines. organic-chemistry.org The reaction proceeds via an aminopalladation-β-heteroatom elimination mechanism. The isocyanate serves as the nitrogen source, adding to the allylic system to form a functionalized amine precursor. Given the analogous reactivity of isocyanates, this compound can be similarly employed to synthesize N-(4-iodobenzoyl) functionalized allylamines, which are valuable intermediates in organic synthesis.
Derivatization for Analytical and Spectroscopic Characterization (e.g., LC-MS, MALDI-TOF MS)
In analytical chemistry, particularly in mass spectrometry (MS), chemical derivatization is a crucial technique used to enhance the ionization efficiency and chromatographic separation of analytes that are otherwise difficult to detect. ddtjournal.comnih.govnih.gov Isocyanates are reactive electrophiles that readily form stable urea and carbamate derivatives with primary and secondary amines and alcohols, respectively.
This compound is a particularly advantageous derivatizing agent for several reasons:
Reactivity: It reacts efficiently with nucleophilic functional groups like hydroxyls and amines under mild conditions.
Improved Ionization: The introduction of the benzoyl moiety increases the hydrophobicity of the analyte, which can improve its retention on reverse-phase liquid chromatography (LC) columns and enhance its response in electrospray ionization (ESI) mass spectrometry. ddtjournal.com
Unique Mass Signature: The presence of iodine (atomic mass ~127 amu) provides a significant mass increase, shifting the derivative's mass-to-charge ratio (m/z) to a clearer region of the mass spectrum, away from potential low-mass interferences. researchgate.net Furthermore, the distinct isotopic pattern of iodine can aid in the identification of the derivatized analyte.
This strategy is valuable for the sensitive quantification of small molecules in complex biological matrices, where analytes are often present at trace levels. nih.gov The stable covalent bond formed upon derivatization ensures that the tag remains intact during chromatographic separation and MS analysis.
Role in the Synthesis of Scaffolds for Chemical Biology and Medicinal Chemistry (Excluding Biological Activity Assessment)
The urea and carbamate functionalities are considered "privileged structures" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govnih.govrsc.org this compound is a key reagent for introducing these motifs into complex molecules, serving as a foundational building block for various therapeutic scaffolds.
Construction of Core Urea and Carbamate Motifs
The primary and most fundamental application of this compound in medicinal chemistry is its reaction with amines and alcohols to form N,N'-disubstituted ureas and N-substituted carbamates, respectively. nih.govnih.gov This reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope. rsc.orgrsc.orgresearchgate.net
Urea Formation: Reaction with a primary or secondary amine (R-NH₂ or R₂NH) yields an N-(4-iodobenzoyl)urea. This motif is a common feature in many biologically relevant molecules.
Carbamate Formation: Reaction with an alcohol (R-OH) or phenol (Ar-OH) yields an N-(4-iodobenzoyl)carbamate (an N-acylurethane). kuleuven.beorganic-chemistry.org
The significance of using this compound lies not only in the formation of the core urea or carbamate but also in the introduction of the 4-iodophenyl group. This aryl iodide serves as a versatile "synthetic handle" for further molecular elaboration through metal-catalyzed cross-coupling reactions.
Table 2: Fundamental Reactions of this compound
| Reactant Type | Nucleophile | Product Motif |
| Amine | R¹R²NH | N-(4-Iodobenzoyl)urea |
| Alcohol | R-OH | N-(4-Iodobenzoyl)carbamate |
Assembly of Complex Poly-heterocyclic Architectures
While this compound itself does not typically form heterocyclic rings in a single step, it is instrumental in a powerful two-stage strategy for assembling complex poly-heterocyclic architectures.
Stage 1: Intermediate Formation The initial step involves the reaction of this compound with a molecule already containing a heterocyclic ring or a precursor functional group. This reaction installs the N-(4-iodobenzoyl)urea or carbamate linker, covalently attaching the versatile iodophenyl group to the initial scaffold.
Stage 2: Cross-Coupling for Elaboration The aryl iodide handle on the intermediate is then utilized in subsequent palladium-catalyzed cross-coupling reactions. This approach allows for the connection of the initial scaffold to other complex fragments, including other heterocyclic systems. Common cross-coupling reactions employed for this purpose include:
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid.
Sonogashira Coupling: Reaction with a terminal alkyne.
Heck Coupling: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine.
This modular strategy provides a robust and flexible pathway to synthesize large libraries of complex molecules built around a central urea or carbamate core. The ability to systematically vary both the initial nucleophile and the cross-coupling partner makes this approach highly valuable in discovery chemistry for building diverse molecular scaffolds.
Based on a comprehensive search for computational and theoretical studies focused specifically on the chemical compound “this compound,” it has been determined that there is currently no available scientific literature detailing the specific analyses requested in the provided outline.
Searches for quantum mechanical studies, including Density Functional Theory (DFT) calculations, Ab Initio Molecular Orbital Theory, and analyses of electronic properties for this compound, did not yield any specific results. Similarly, no dedicated studies on its reaction kinetics using Transition State Theory (TST), Molecular Dynamics (MD) simulations in condensed phases, or computational modeling of its interactions with surfaces and catalysts could be located.
While computational studies have been performed on the parent compound, benzoyl isocyanate, and on various derivatives of aroyl isocyanates, this information falls outside the strict scope of this article, which is focused solely on this compound. Therefore, due to the lack of specific research data for this particular compound, it is not possible to generate the requested article with scientifically accurate and targeted information.
Computational and Theoretical Investigations of Isocyanate Reactivity and Structure
Computational Modeling of Isocyanate Interactions with Surfaces and Catalysts
Chemisorption Phenomena on Metallic Surfaces (e.g., Copper, Silver, Palladium, Gold)
The study of the interaction between isocyanates and metallic surfaces is crucial for understanding the formation of self-assembled monolayers (SAMs) and the functionalization of materials. While specific computational studies on the chemisorption of 4-iodobenzoyl isocyanate on copper, silver, palladium, and gold are not extensively available in publicly accessible literature, the behavior can be extrapolated from theoretical investigations of similar aromatic and halogenated compounds on these surfaces.
The chemisorption of this compound on these metallic surfaces would likely be a multifaceted process, influenced by the different functional groups within the molecule: the isocyanate group (-NCO), the benzoyl group, and the iodine atom. Density Functional Theory (DFT) is a primary computational tool used to model such interactions, providing insights into adsorption energies, bonding configurations, and electronic structure modifications of both the molecule and the metallic substrate.
Interaction via the Isocyanate Group: The isocyanate group can interact with metal surfaces in several ways. The nitrogen and oxygen atoms possess lone pairs of electrons that can form dative bonds with the metal atoms. Additionally, the π-system of the N=C=O group can interact with the d-orbitals of the transition metals. The specific orientation (flat-lying or upright) would depend on the metal and the surface crystallography.
Influence of the Benzoyl Group: The aromatic ring of the benzoyl group can interact with the metallic surfaces through π-d hybridization. Studies on the adsorption of aromatic molecules on gold and copper have shown that this interaction can lead to a flat-lying orientation of the molecule on the surface, at least at low coverages. nih.govresearchgate.netresearchgate.netarxiv.org
Role of the Iodine Atom: The iodine atom is expected to play a significant role in the chemisorption process. Halogens, including iodine, are known to form strong bonds with transition metal surfaces. Theoretical studies on the interaction of iodine with silver surfaces have shown that iodine atoms can form stable adlayers. researchgate.net The iodine atom in this compound could act as an anchor to the surface, potentially influencing the orientation of the entire molecule. DFT studies on gold(I)-catalyzed reactions involving hypervalent iodine reagents suggest complex interactions between iodine and gold centers. anu.edu.au
Expected Chemisorption Behavior on Different Metals:
Copper: Copper surfaces are known to be reactive. DFT studies on the adsorption of azole corrosion inhibitors on oxidized copper surfaces indicate strong bonding with unsaturated copper sites. researchgate.netmdpi.com It can be hypothesized that this compound would form a strong chemisorptive bond with copper, potentially involving both the isocyanate group and the iodine atom.
Silver: The interaction of iodine with silver surfaces has been a subject of theoretical studies, which can provide insights into the potential behavior of this compound. researchgate.net The high affinity of iodine for silver suggests that the iodine atom would be a primary binding site.
Palladium: Palladium is a highly reactive metal often used in catalysis. While specific studies on isocyanate adsorption are scarce, it is expected that this compound would exhibit strong chemisorption on palladium surfaces.
Gold: Gold surfaces are generally less reactive than other transition metals. However, DFT studies on the adsorption of small aromatic molecules on gold have shown the importance of van der Waals interactions. nih.govresearchgate.netresearchgate.netarxiv.org The interaction of this compound with gold would likely be a combination of a weaker chemisorption of the isocyanate and iodine moieties and significant physisorption contributions from the aromatic ring.
The following table summarizes the likely primary interaction sites of this compound on the specified metallic surfaces based on general chemical principles and studies of analogous compounds.
| Metal Surface | Primary Interaction Site(s) | Expected Adsorption Energy |
| Copper | Isocyanate group, Iodine atom | Strong |
| Silver | Iodine atom, Isocyanate group | Strong |
| Palladium | Isocyanate group, Iodine atom | Very Strong |
| Gold | Iodine atom, Aromatic ring | Moderate |
Surface Functionalization Applications
The ability of this compound to form robust layers on metallic surfaces makes it a candidate for various surface functionalization applications. The isocyanate group is highly reactive towards nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups, which are often present on the surfaces of materials or can be introduced. This reactivity allows for the covalent attachment of the 4-iodobenzoyl moiety to a surface, thereby modifying its properties. The presence of the iodine atom offers a site for further chemical transformations, such as cross-coupling reactions.
While specific applications of this compound in surface functionalization are not widely reported, its precursor, 4-iodobenzoyl chloride, has been used in the modification of polymers to make them X-ray visible and in the synthesis of various organic molecules. sigmaaldrich.comchemicalbook.comthermofisher.com This suggests that the 4-iodobenzoyl group is a useful building block in materials science.
Theoretical and computational studies can aid in designing and predicting the outcomes of surface functionalization strategies using this compound. For instance, DFT calculations can model the reaction between the isocyanate group and a hydroxylated surface (e.g., SiO2) to determine the reaction pathway and activation energies. This would provide insights into the feasibility and efficiency of the functionalization process.
Potential applications for surfaces functionalized with this compound include:
Biomaterials: The functionalized surface could be used as a platform for the immobilization of biomolecules through reactions with the iodine atom.
Sensors: The modification of electrode surfaces with a layer of this compound could alter their electronic properties, making them suitable for sensing applications.
Catalysis: The iodine atom could serve as a precursor for the attachment of catalytic species.
Prediction of Reactivity and Deblocking Efficiency in Blocked Isocyanate Systems
Blocked isocyanates are compounds in which the highly reactive isocyanate group is reversibly protected by a "blocking agent." This allows for one-component systems that are stable at ambient temperatures and release the reactive isocyanate upon heating. The temperature at which the isocyanate is regenerated is known as the deblocking temperature. Computational chemistry plays a vital role in predicting the deblocking temperatures and reactivity of blocked isocyanate systems.
For a blocked isocyanate derived from this compound, the deblocking efficiency would be influenced by the electronic properties of the 4-iodobenzoyl group and the nature of the blocking agent. The iodine atom, being an electron-withdrawing group through induction and electron-donating through resonance, will have a net electronic effect on the urethane (B1682113) bond formed between the isocyanate and the blocking agent.
Theoretical methods, particularly DFT, can be employed to calculate the bond dissociation energy (BDE) of the C-N bond in the blocked isocyanate. A lower BDE generally correlates with a lower deblocking temperature. The deblocking process can be modeled computationally to determine the activation energy (Ea) of the reaction, which is a key parameter in predicting the reaction rate.
The deblocking temperatures of isocyanates are typically determined experimentally using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ FTIR spectroscopy. mdpi.comnih.govresearchgate.net Computational predictions can guide experimental work by identifying promising blocking agents for achieving a desired deblocking temperature.
The following table provides a hypothetical comparison of the predicted deblocking efficiency for a this compound blocked with common blocking agents, based on the general trends observed for aromatic isocyanates.
| Blocking Agent | Chemical Structure | Expected Deblocking Temperature Range (°C) | Predicted Deblocking Efficiency |
| Phenol (B47542) | C₆H₅OH | 140-160 | Moderate |
| ε-Caprolactam | C₆H₁₁NO | 160-180 | Low |
| Methyl Ethyl Ketoxime | C₄H₉NO | 120-140 | High |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 110-130 | Very High |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 4-iodobenzoyl isocyanate, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via the reaction of 4-iodobenzoyl chloride with sodium cyanate or through Curtius rearrangement of acyl azides. Key characterization techniques include:
- FT-IR spectroscopy to confirm the isocyanate (-NCO) stretch (~2270 cm⁻¹) .
- ¹H/¹³C NMR to verify aromatic proton environments and carbonyl carbon shifts.
- Elemental analysis to validate stoichiometric purity.
- HPLC to assess impurities, particularly residual acyl chloride or side products.
Q. How does the reactivity of this compound compare to other aryl isocyanates in nucleophilic addition reactions?
- Methodological Answer : The iodine substituent in this compound enhances electrophilicity at the carbonyl group, accelerating reactions with amines or alcohols. Comparative studies involve:
- Kinetic assays using UV-Vis spectroscopy to track reaction rates with model nucleophiles (e.g., aniline, ethanol) .
- Computational analysis (DFT calculations) to map electron density distribution and predict regioselectivity .
Q. What experimental precautions are critical when handling this compound due to its hazardous properties?
- Methodological Answer :
- Controlled atmosphere : Use inert gas (N₂/Ar) and anhydrous conditions to prevent hydrolysis.
- Personal protective equipment (PPE) : Wear nitrile gloves and a respirator to avoid inhalation or dermal exposure.
- Ventilation : Conduct reactions in a fume hood with scrubbers to neutralize toxic vapors.
- Storage : Keep at -20°C in airtight, amber vials to prevent polymerization or degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in BODIPY fluorophore synthesis?
- Methodological Answer :
- Step 1 : Monitor condensation reactions with pyrroles using in situ NMR to identify intermediates.
- Step 2 : Perform isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation into the BODIPY core.
- Step 3 : Use time-resolved fluorescence spectroscopy to correlate substituent effects (e.g., iodine) with photophysical properties.
- Computational modeling : Simulate transition states to explain meta-substitution preferences .
Q. What strategies resolve contradictions in reported data on the thermal stability of this compound?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., TGA at 10°C/min in N₂).
- Sensitivity analysis : Identify variables (e.g., trace moisture, solvent polarity) causing discrepancies.
- Cross-validation : Compare results with alternative techniques (e.g., DSC for decomposition enthalpy) .
Q. How can computational chemistry optimize the design of this compound derivatives for targeted drug delivery?
- Methodological Answer :
- Docking simulations : Screen derivatives against protein targets (e.g., albumin) to predict binding affinities.
- QSAR modeling : Correlate iodine’s electronegativity with cellular uptake efficiency.
- MD simulations : Assess stability of isocyanate-peptide conjugates in physiological environments .
Q. What methodologies validate the biological interactions of this compound with biomolecules?
- Methodological Answer :
- Fluorescence quenching assays : Measure binding constants with tryptophan-rich proteins (e.g., lysozyme).
- LC-MS/MS : Identify covalent adducts formed via isocyanate-amine reactions.
- Cytotoxicity profiling : Use MTT assays on cell lines to evaluate IC₅₀ values and selectivity .
Data Handling and Presentation Guidelines
- Raw data inclusion : Store large datasets (e.g., NMR spectra, kinetic curves) in appendices, with processed data (e.g., rate constants, statistical summaries) in the main text .
- Visualization : Use error bars in graphs to represent standard deviation (n ≥ 3) and annotate outliers.
- Statistical rigor : Apply t-tests or ANOVA to compare experimental groups, ensuring p-values <0.05 for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
